5-Dehydro Tolvaptan-d7
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Overview
Description
5-Dehydro Tolvaptan-d7: is a deuterated derivative of 5-Dehydro Tolvaptan, which is an intermediate in the synthesis of Tolvaptan-d7. Tolvaptan is a selective, competitive arginine vasopressin V2 receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with congestive heart failure, cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion . The deuterated form, this compound, is often used in research to study the pharmacokinetics and metabolic pathways of Tolvaptan due to its stable isotope labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Dehydro Tolvaptan-d7 involves several steps, starting from the precursor 1-(4-amino-2-methylbenzoyl)-7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine. The reaction typically involves the use of dichloromethane and distilled water as solvents, with magnesium hydroxide as a base. The reaction mixture is stirred at low temperatures, and 2-methylbenzoyl chloride is gradually added. The mixture is then filtered, and the pH is adjusted using an aqueous sodium hydroxide solution. The organic layer is separated, dried with sodium sulfate, and concentrated under reduced pressure to yield 5-Dehydro Tolvaptan .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 5-Dehydro Tolvaptan-d7 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: 5-Dehydro Tolvaptan-d7 is used as a reference standard in analytical chemistry to study the metabolic pathways and pharmacokinetics of Tolvaptan .
Biology: In biological research, it is used to investigate the interaction of Tolvaptan with vasopressin receptors and its effects on cellular processes .
Medicine: In medical research, this compound is used to study the efficacy and safety of Tolvaptan in treating conditions like hyponatremia and polycystic kidney disease .
Industry: In the pharmaceutical industry, it is used in the development and quality control of Tolvaptan formulations .
Mechanism of Action
5-Dehydro Tolvaptan-d7, like Tolvaptan, acts as a selective and competitive antagonist of the arginine vasopressin receptor 2 (V2). Vasopressin acts on V2 receptors found in the renal collecting ducts, promoting water reabsorption. By blocking these receptors, this compound prevents the insertion of aquaporins into the luminal membrane, thereby reducing water reabsorption and increasing urine output . This mechanism helps in correcting hyponatremia by promoting the excretion of free water without the loss of electrolytes .
Comparison with Similar Compounds
Tolvaptan: The parent compound, used for treating hyponatremia and polycystic kidney disease.
Tolvaptan-d7: A deuterated form of Tolvaptan, used in pharmacokinetic studies.
5-Dehydro Tolvaptan: The non-deuterated form of 5-Dehydro Tolvaptan-d7, used as an intermediate in the synthesis of Tolvaptan.
Uniqueness: this compound is unique due to its stable isotope labeling, which makes it particularly useful in research applications involving mass spectrometry and other analytical techniques. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis of metabolic pathways .
Properties
Molecular Formula |
C26H23ClN2O3 |
---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
N-[4-(7-chloro-5-oxo-3,4-dihydro-2H-1-benzazepine-1-carbonyl)-3-methylphenyl]-2,3,4,5-tetradeuterio-6-(trideuteriomethyl)benzamide |
InChI |
InChI=1S/C26H23ClN2O3/c1-16-6-3-4-7-20(16)25(31)28-19-10-11-21(17(2)14-19)26(32)29-13-5-8-24(30)22-15-18(27)9-12-23(22)29/h3-4,6-7,9-12,14-15H,5,8,13H2,1-2H3,(H,28,31)/i1D3,3D,4D,6D,7D |
InChI Key |
VENGMROMZOKURN-FFQSSJIFSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C)C([2H])([2H])[2H])[2H])[2H] |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)C(=O)N3CCCC(=O)C4=C3C=CC(=C4)Cl)C |
Origin of Product |
United States |
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